6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
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Overview
Description
6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents. This method is metal-free and provides good yields of the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one undergoes various chemical reactions, including:
Reduction: Reductive desulfurization can be employed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents, palladium catalysts, and m-chloroperbenzoic acid. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Scientific Research Applications
6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, its anti-tumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one
- 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one
- 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one
Uniqueness
6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other similar compounds, it possesses a methoxy group and a cyclohepta[c]furan ring, which contribute to its unique reactivity and biological activity .
Properties
Molecular Formula |
C18H16O4 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C18H16O4/c1-10-17-15(20)8-13(12-4-6-14(19)7-5-12)9-16(21-3)18(17)11(2)22-10/h4-9,19H,1-3H3 |
InChI Key |
NRXYHWFLPSAUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
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